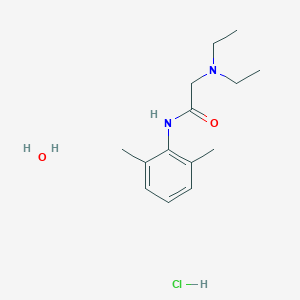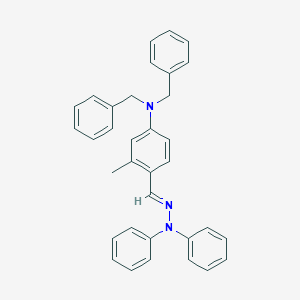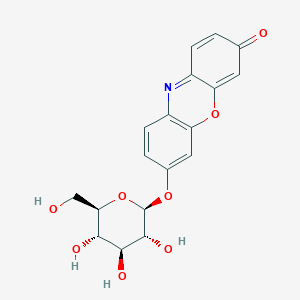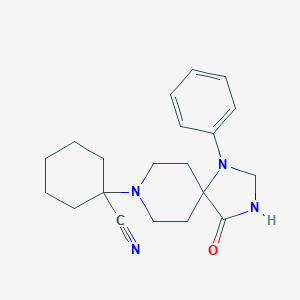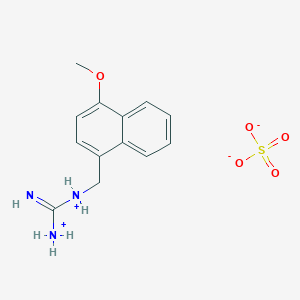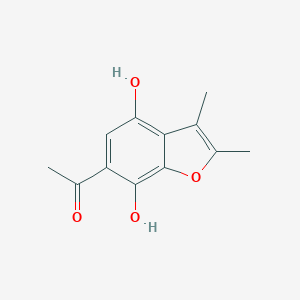
4,7-Benzofurandiol, 6-acetyl-2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Benzofurandiol, 6-acetyl-2,3-dimethyl- is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as harmine and is a naturally occurring beta-carboline alkaloid that is found in various plants. Harmine has been studied extensively for its potential therapeutic properties, including its ability to act as an anti-inflammatory, anti-cancer, and anti-depressant agent.
Wirkmechanismus
Harmine works by inhibiting various enzymes and proteins in the body. One of the main targets of harmine is the enzyme monoamine oxidase A (MAO-A), which is responsible for breaking down neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, harmine can increase the levels of these neurotransmitters in the brain, leading to its potential anti-depressant effects.
Biochemische Und Physiologische Effekte
Harmine has been shown to have various biochemical and physiological effects in the body. One study found that harmine can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that harmine may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Harmine has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, harmine can also be difficult to work with due to its sensitivity to light and air, which can lead to degradation and loss of activity.
Zukünftige Richtungen
There are several future directions for the study of harmine. One area of research is the development of harmine derivatives with improved pharmacological properties. Another area of research is the investigation of harmine's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of harmine and its potential therapeutic applications.
Synthesemethoden
Harmine can be synthesized through various methods, including extraction from plants or chemical synthesis. One common method of synthesis is through the reaction of harmaline with acetic anhydride in the presence of a catalyst. This method yields harmine with a purity of up to 98%.
Wissenschaftliche Forschungsanwendungen
Harmine has been studied extensively for its potential therapeutic properties. One area of research is its anti-inflammatory properties. Studies have shown that harmine can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This makes harmine a potential candidate for the treatment of various inflammatory diseases.
Another area of research is harmine's anti-cancer properties. Studies have shown that harmine can induce apoptosis (cell death) in cancer cells, making it a potential candidate for the treatment of various types of cancer.
Eigenschaften
CAS-Nummer |
19671-80-8 |
|---|---|
Produktname |
4,7-Benzofurandiol, 6-acetyl-2,3-dimethyl- |
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
1-(4,7-dihydroxy-2,3-dimethyl-1-benzofuran-6-yl)ethanone |
InChI |
InChI=1S/C12H12O4/c1-5-7(3)16-12-10(5)9(14)4-8(6(2)13)11(12)15/h4,14-15H,1-3H3 |
InChI-Schlüssel |
YGIHMDFLKRATGH-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C(=CC(=C12)O)C(=O)C)O)C |
Kanonische SMILES |
CC1=C(OC2=C(C(=CC(=C12)O)C(=O)C)O)C |
Andere CAS-Nummern |
19671-80-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



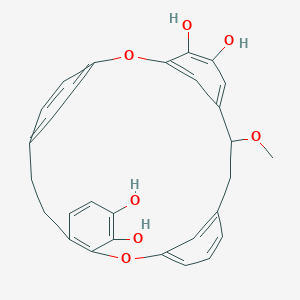
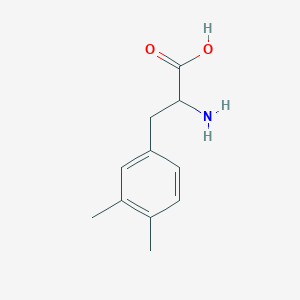
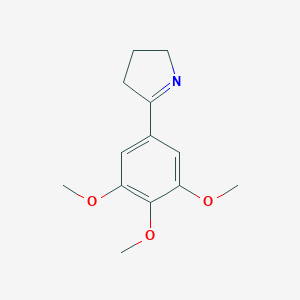

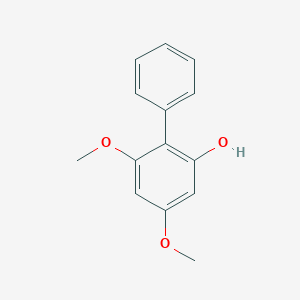
![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)
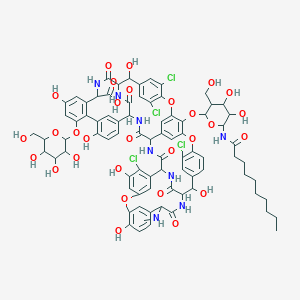
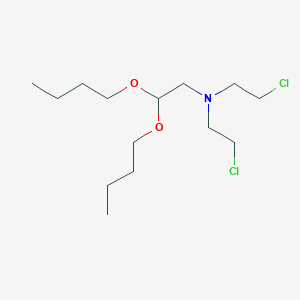
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
